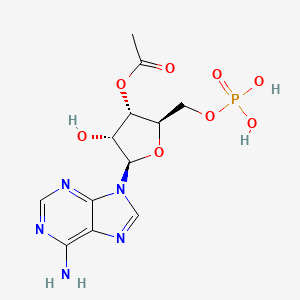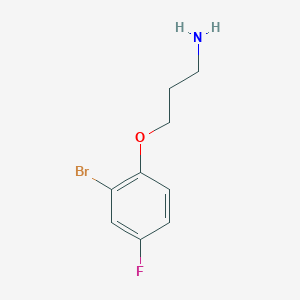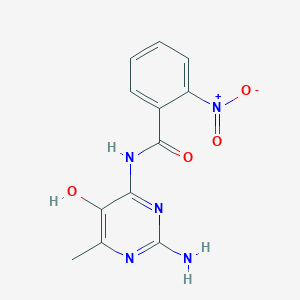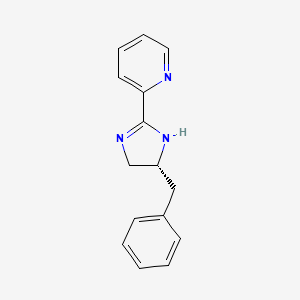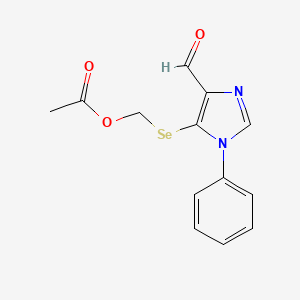![molecular formula C17H17N5OS B12937685 3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-46-4](/img/structure/B12937685.png)
3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Formation of the Benzamide Group: This can be done by coupling the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thienopyrimidine moiety.
Reduction: Reduction reactions could target the benzamide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the pyrrolidine ring.
3-(Pyrrolidin-1-yl)benzamide: Lacks the thienopyrimidine moiety.
Uniqueness
The presence of both the pyrrolidine ring and the thienopyrimidine moiety in 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide makes it unique, potentially offering a combination of properties not found in simpler analogs.
Propiedades
Número CAS |
917908-46-4 |
|---|---|
Fórmula molecular |
C17H17N5OS |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-yl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H17N5OS/c18-15(23)11-3-4-13(14(9-11)22-6-1-2-7-22)21-16-12-5-8-24-17(12)20-10-19-16/h3-5,8-10H,1-2,6-7H2,(H2,18,23)(H,19,20,21) |
Clave InChI |
UTCCSTSUTSCSFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


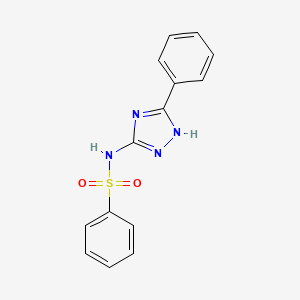
![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
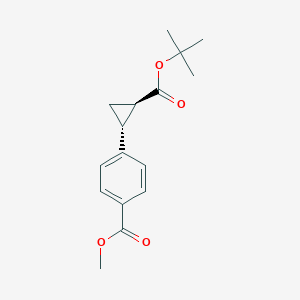
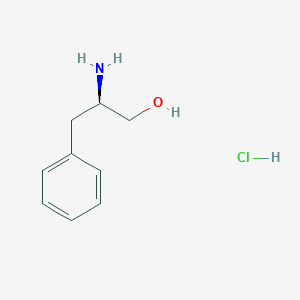
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
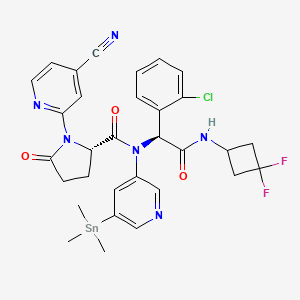
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
